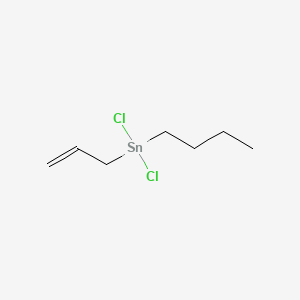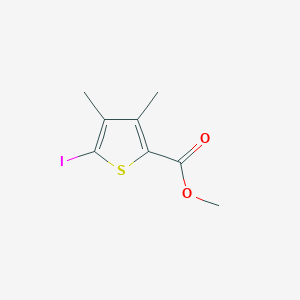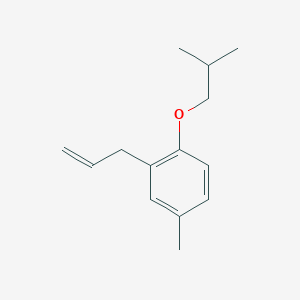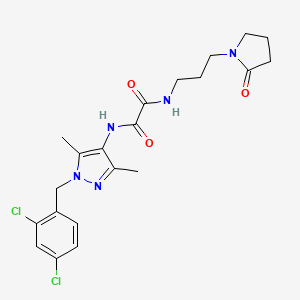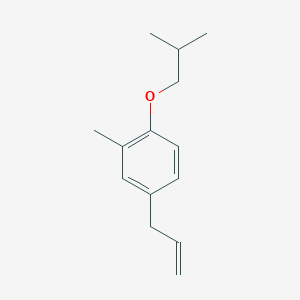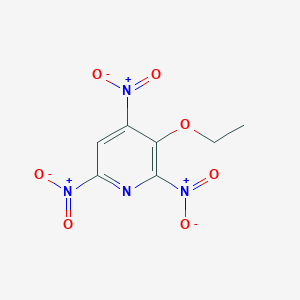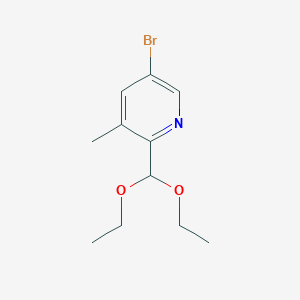
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is an organic compound with a complex structure that includes multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a fluorene derivative with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene can undergo various types of chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler fluorene derivative.
Substitution: The methoxymethyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene involves its interaction with molecular targets and pathways within a system. The methoxymethyl groups can participate in various chemical reactions, altering the compound’s properties and interactions. These interactions can affect biological pathways, leading to specific effects depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Bis(methoxymethyl)-2,6-dimethylheptane
- 3,3-Bis(methoxymethyl)-2,5-dimethylhexane
Uniqueness
3,3-Bis(methoxymethyl)-1,9,9-trimethyl-4,9-dihydro-3H-fluorene is unique due to its specific structure, which includes a fluorene core with methoxymethyl and trimethyl groups. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
921628-51-5 |
|---|---|
Molekularformel |
C20H26O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3,3-bis(methoxymethyl)-1,9,9-trimethyl-4H-fluorene |
InChI |
InChI=1S/C20H26O2/c1-14-10-20(12-21-4,13-22-5)11-16-15-8-6-7-9-17(15)19(2,3)18(14)16/h6-10H,11-13H2,1-5H3 |
InChI-Schlüssel |
FEWYPNCSHKBQRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(CC2=C1C(C3=CC=CC=C23)(C)C)(COC)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
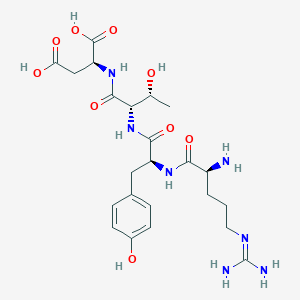
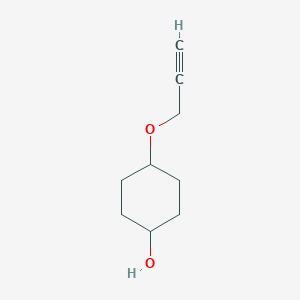
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)
